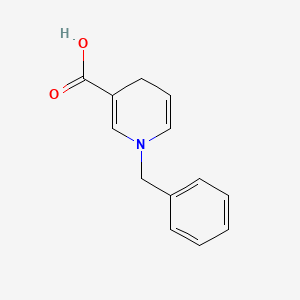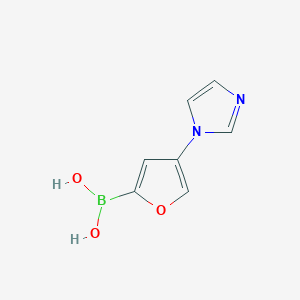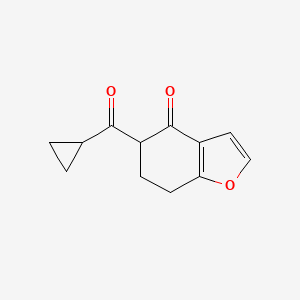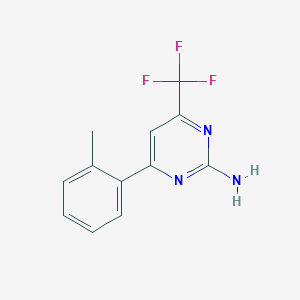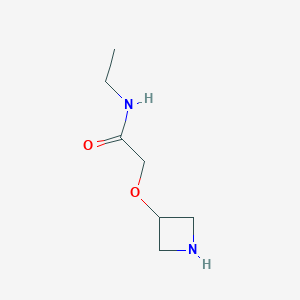
2-(azetidin-3-yloxy)-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azetidin-3-yloxy)-N-ethylacetamide is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the azetidine ring in various compounds has been associated with a range of pharmacological activities, making them valuable in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yloxy)-N-ethylacetamide can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the generation of polysubstituted 2-azetidinones via in situ generation of a vanillinyl ketene and electrocyclic reaction of the corresponding zwitterionic intermediate . This approach is highly stereoselective and involves a formal [2 π + 2 π] cycloaddition between Schiff bases and the aryloxyketene.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 2-(azetidin-3-yloxy)-N-ethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, triethylamine, and benzenesulfonyl chloride . Reaction conditions may involve refluxing in anhydrous solvents under a nitrogen atmosphere to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with Schiff bases and aryloxyketene can yield trans-β-lactams as the primary products .
科学研究应用
2-(azetidin-3-yloxy)-N-ethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azetidine derivatives have shown potential as antimicrobial agents, enzyme inhibitors, and anticancer agents . The unique structural properties of azetidines make them valuable in the development of new therapeutic agents.
作用机制
The mechanism of action of 2-(azetidin-3-yloxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(azetidin-3-yloxy)-N-ethylacetamide can be compared with other azetidine derivatives, such as 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride . While both compounds share the azetidine ring, their substituents and resulting properties may differ. The unique structural features of this compound, such as its ethylacetamide group, contribute to its distinct pharmacological profile.
List of Similar Compounds:- 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride
- 3-(prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
These compounds share the azetidine ring but differ in their substituents and resulting biological activities.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-N-ethylacetamide |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-7(10)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI 键 |
SQYOEZUSVSZSBS-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)COC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
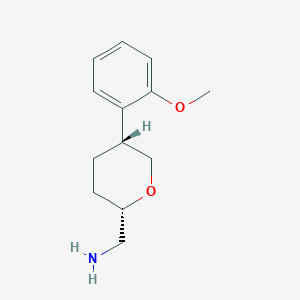
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)
![[1,1'-Bi(cyclopropan)]-1-ylmethanamine](/img/structure/B13334775.png)
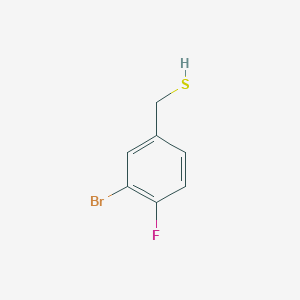
![5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
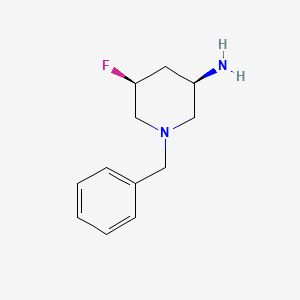
![(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13334794.png)

![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
